molecular formula C21H11BrClN3S B5488614 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-chloro-3-quinolinyl)acrylonitrile

2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-chloro-3-quinolinyl)acrylonitrile

Cat. No. B5488614
M. Wt: 452.8 g/mol
InChI Key: WNHHHMLSEOTKCR-MHWRWJLKSA-N
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Description

The compound “2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-chloro-3-quinolinyl)acrylonitrile” is a complex organic molecule that contains several functional groups, including a bromophenyl group, a thiazole ring, a quinoline ring, and an acrylonitrile group .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through multi-step organic reactions that involve the formation of the thiazole ring, the introduction of the bromophenyl and quinoline groups, and finally the addition of the acrylonitrile group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring (a five-membered ring containing nitrogen and sulfur), attached to a bromophenyl group, a quinoline group, and an acrylonitrile group .

Future Directions

Future research on this compound could involve further investigation of its synthesis, its physical and chemical properties, and its potential biological activities .

properties

IUPAC Name

(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-chloroquinolin-3-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H11BrClN3S/c22-17-7-5-13(6-8-17)19-12-27-21(26-19)16(11-24)10-15-9-14-3-1-2-4-18(14)25-20(15)23/h1-10,12H/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNHHHMLSEOTKCR-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=C(C#N)C3=NC(=CS3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)/C=C(\C#N)/C3=NC(=CS3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H11BrClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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